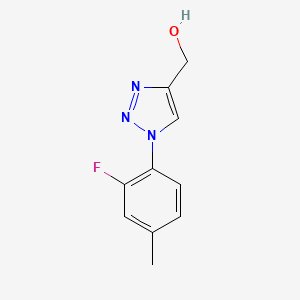
Methyl 4,8-dimethoxyquinoline-2-carboxylate
Übersicht
Beschreibung
Methyl 4,8-dimethoxyquinoline-2-carboxylate is a chemical compound with the molecular formula C13H13NO4 . It has a molecular weight of 247.25 . The IUPAC name for this compound is methyl 4,8-dimethoxy-2-quinolinecarboxylate .
Molecular Structure Analysis
The InChI code for Methyl 4,8-dimethoxyquinoline-2-carboxylate is1S/C13H13NO4/c1-16-10-6-4-5-8-11(17-2)7-9(13(15)18-3)14-12(8)10/h4-7H,1-3H3 . This code provides a specific representation of the molecule’s structure. For a visual representation, please refer to a chemical database or software that can interpret InChI codes. Physical And Chemical Properties Analysis
Methyl 4,8-dimethoxyquinoline-2-carboxylate is a solid at room temperature . It should be stored in a sealed container in a dry environment .Wissenschaftliche Forschungsanwendungen
Therapeutic Potentials and Biological Activities
Anticancer and Antimalarial Applications : Tetrahydroisoquinoline derivatives, including those related to Methyl 4,8-dimethoxyquinoline-2-carboxylate, have been extensively studied for their therapeutic activities. These compounds have shown promise in drug discovery for cancer and central nervous system (CNS) diseases. The US FDA approval of trabectedin, a tetrahydroisoquinoline derivative, for soft tissue sarcomas highlights the anticancer potential of this class of compounds. Furthermore, they may also offer promising leads for treating infectious diseases like malaria, tuberculosis, HIV-infection, and leishmaniasis (Singh & Shah, 2017).
Neurodegenerative Disorders : The neuroprotective, anti-addictive, and antidepressant-like activities of certain endogenous amines related to Methyl 4,8-dimethoxyquinoline-2-carboxylate have been documented. These findings underscore the potential for developing new treatments for neurodegenerative diseases of the central nervous system (Antkiewicz‐Michaluk et al., 2018).
Antioxidant Properties : Compounds related to Methyl 4,8-dimethoxyquinoline-2-carboxylate have been explored for their antioxidant properties. The role of these compounds in combating oxidative stress suggests their potential in preventing or treating diseases where oxidative damage is a key pathophysiological mechanism (de Koning, 2002).
Analytical and Environmental Applications
Fluorescent Probes for Metal Ions : Derivatives of 8-aminoquinoline, related to Methyl 4,8-dimethoxyquinoline-2-carboxylate, have been utilized as fluorescent probes for detecting metal ions, including zinc. These compounds are valued for their selectivity, sensitivity, and applicability in biological and environmental analyses (Mohamad et al., 2021).
Antioxidant Activity Determination : The exploration of Methyl 4,8-dimethoxyquinoline-2-carboxylate-related compounds for determining antioxidant activity underscores their significance in food engineering, medicine, and pharmacy. Their role in assessing the antioxidant capacity of complex samples through various assays highlights their versatility and applicability in research (Munteanu & Apetrei, 2021).
Safety And Hazards
This compound is labeled with the signal word “Warning” and is associated with the hazard statements H302, H315, H319, and H335 . These statements indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Appropriate safety measures should be taken when handling this compound.
Eigenschaften
IUPAC Name |
methyl 4,8-dimethoxyquinoline-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO4/c1-16-10-6-4-5-8-11(17-2)7-9(13(15)18-3)14-12(8)10/h4-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKNSSRWVFHWDAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1N=C(C=C2OC)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90697529 | |
| Record name | Methyl 4,8-dimethoxyquinoline-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90697529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4,8-dimethoxyquinoline-2-carboxylate | |
CAS RN |
76995-87-4 | |
| Record name | Methyl 4,8-dimethoxyquinoline-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90697529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[1-(5-Methoxypyrimidin-2-yl)piperidin-4-yl]propan-1-ol](/img/structure/B1454073.png)
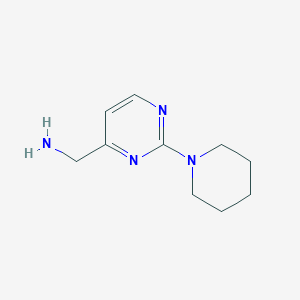
![Methyl({[2-(propan-2-yl)pyrimidin-5-yl]methyl})amine](/img/structure/B1454076.png)
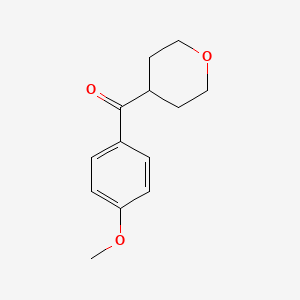
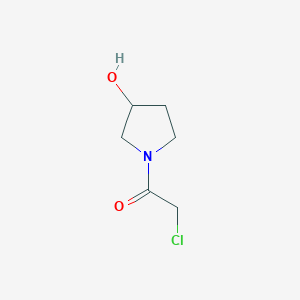
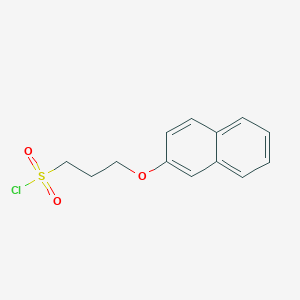
![6-chloro-3-(tetrahydro-2H-pyran-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1454083.png)
![(2,3-Dihydrobenzo[1,4]dioxin-6-yl)difluoroacetic acid](/img/structure/B1454084.png)

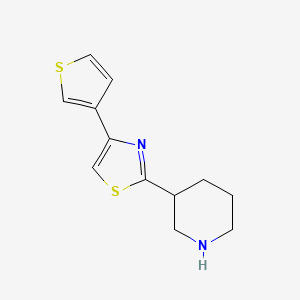
![2,2-Dimethyl-3-[4-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B1454087.png)
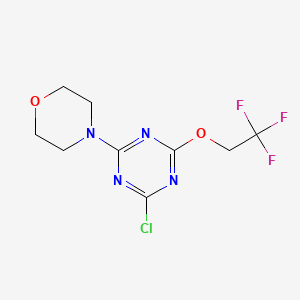
![1-[2-Chloro-4-(4-fluorophenoxy)phenyl]ethan-1-one](/img/structure/B1454092.png)
